5-(Méthylsulfonyl)indoline

Vue d'ensemble

Description

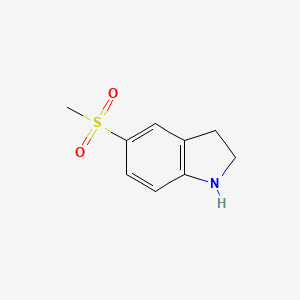

5-(Methylsulfonyl)indoline is a chemical compound that is part of a broader class of indoline derivatives. These compounds are characterized by a sulfonyl group attached to the indoline structure, which can significantly alter their chemical and biological properties. The sulfonyl group is a versatile functional group in medicinal chemistry, often imparting improved pharmacokinetic properties or serving as a key pharmacophore in drug design.

Synthesis Analysis

The synthesis of indoline derivatives with sulfonyl groups can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles is achieved in five steps from indole with a 46% yield . Similarly, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, is performed in four steps starting from commercially available precursors . These syntheses involve protection and deprotection steps, lithiation, and cyclization reactions, highlighting the intricate chemistry involved in producing sulfonyl indoline derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl indoline derivatives is characterized by the presence of a sulfonyl group attached to the indoline ring. This group can influence the electronic distribution within the molecule and affect its binding to biological targets. For example, the presence of a sulfonyl group in 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles contributes to their high affinity towards the 5-HT6 receptor . The molecular structure of these compounds is crucial for their biological activity and selectivity.

Chemical Reactions Analysis

Indoline derivatives with sulfonyl groups can participate in various chemical reactions. These reactions are often utilized to further modify the indoline core or to introduce additional functional groups that can enhance biological activity. For instance, the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids involves the attachment of a thiazole heterocycle to the indoline core . Additionally, the conversion of sulfonic acids to sulfonyl chlorides is a common reaction that enables the formation of indoline-5-sulfonamide pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(methylsulfonyl)indoline derivatives are influenced by the presence of the sulfonyl group. These properties include solubility, melting point, and stability, which are important for the pharmacological application of these compounds. For example, the solubility of these compounds in various solvents can affect their bioavailability and absorption in biological systems. The stability of the sulfonyl group under physiological conditions is also critical for the compound's efficacy as a drug.

Applications De Recherche Scientifique

Applications antivirales

Les dérivés de la “5-(Méthylsulfonyl)indoline” ont montré un potentiel prometteur dans la recherche antivirale. Les dérivés de l'indole, en général, ont été synthétisés et testés pour leur activité inhibitrice contre divers virus. Par exemple, certains composés à base d'indole ont démontré des effets inhibiteurs significatifs contre le virus de la grippe A et le virus Coxsackie B4 . Le groupe méthylsulfonyle pourrait potentiellement améliorer les propriétés antivirales en augmentant la biodisponibilité ou la stabilité de ces composés.

Propriétés anti-inflammatoires

Les dérivés de l'indole sont connus pour leurs activités anti-inflammatoires. L'incorporation d'un groupe méthylsulfonyle dans la structure de l'indoline peut contribuer à la modulation des voies inflammatoires. Cela pourrait être particulièrement utile dans le développement de nouveaux médicaments anti-inflammatoires, en particulier pour les affections chroniques où un traitement à long terme est nécessaire .

Recherche anticancéreuse

Le noyau indole est une caractéristique commune dans de nombreuses molécules médicamenteuses synthétiques présentant des propriétés anticancéreuses. La “this compound” pourrait servir d'échafaudage pour le développement de nouveaux agents anticancéreux. Ses dérivés pourraient interagir avec diverses cibles cellulaires, perturbant la prolifération des cellules cancéreuses et induisant l'apoptose .

Activité antimicrobienne

Les dérivés de l'indole ont été étudiés pour leur potentiel antimicrobien. Le groupe sulfonamide dans la “this compound” est connu pour ses fortes actions antimicrobiennes. Cela en fait un candidat précieux pour la synthèse de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries .

Effets antidiabétiques

La recherche a montré que les dérivés de l'indole peuvent présenter des propriétés antidiabétiques. La “this compound” peut influencer le métabolisme du glucose ou les voies de signalisation de l'insuline, offrant une nouvelle voie pour la recherche sur le traitement du diabète .

Effets neuroprotecteurs

Les indoles jouent un rôle dans plusieurs processus métaboliques dans l'organisme, notamment la neuroprotection. La “this compound” pourrait potentiellement être utilisée dans le traitement des maladies neurodégénératives en protégeant les neurones des dommages ou en modulant les systèmes de neurotransmetteurs .

Safety and Hazards

The safety information for 5-(Methylsulfonyl)indoline indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection. It should also be used only outdoors or in a well-ventilated area .

Orientations Futures

Indoles, including 5-(Methylsulfonyl)indoline, are gaining importance in medicinal chemistry due to their physiological activity. They exhibit various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and new applications of indoles is a promising direction for future research .

Mécanisme D'action

Target of Action

5-(Methylsulfonyl)indoline is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of 5-(Methylsulfonyl)indoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . These properties may influence the bioavailability of 5-(Methylsulfonyl)indoline.

Result of Action

Indole derivatives have been reported to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of 5-(Methylsulfonyl)indoline may be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.

Propriétés

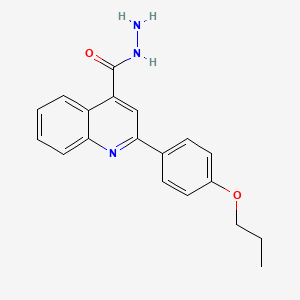

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYOHQMIBTVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371152 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387350-92-7 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 387350-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)